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Introduction

Pridopidine is an investigational oral small molecule therapy being developed for
neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1] It is a potent
and selective agonist of the Sigma-1 Receptor (S1R), a protein that plays a crucial role in
regulating various cellular processes essential for neuronal health and survival.[1][2] This
document provides a detailed overview of the mechanism of action of pridopidine, protocols for
its clinical evaluation in ALS, and a summary of efficacy data from clinical studies.

Mechanism of Action

Pridopidine's primary target is the Sigma-1 Receptor (S1R), an intracellular protein located at
the mitochondria-associated membrane of the endoplasmic reticulum.[2] Activation of S1R by
pridopidine has been shown to exert neuroprotective effects through several key pathways that
are often impaired in ALS:[1]

e Reduction of Cellular Stress and Inflammation: Pridopidine mitigates endoplasmic reticulum
(ER) stress and reduces neuroinflammation, both of which are implicated in motor neuron
degeneration. In preclinical models, pridopidine significantly reduced the expression of ER
stress markers BiP and CHOP.
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» Enhancement of Energy Production: By improving mitochondrial function, pridopidine helps
to increase cellular energy production, which is often compromised in ALS.

» Promotion of Neurotrophic Factors: Pridopidine has been shown to increase the secretion of
crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell
line-derived neurotrophic factor (GDNF), which support the health and survival of nerve cells.

It also improves the axonal transport of these factors.

o Clearance of Toxic Proteins: The activation of S1R by pridopidine enhances the clearance of

toxic protein aggregates, a pathological hallmark of ALS.

e Synaptic and Neuromuscular Junction (NMJ) Integrity: Preclinical studies have demonstrated
that pridopidine can restore synaptic function and protect the integrity of the neuromuscular
junction, which is disrupted early in the course of ALS.

These multifaceted effects collectively contribute to the potential of pridopidine to slow disease
progression in ALS.

Signaling Pathway Diagram
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Caption: Pridopidine's neuroprotective signaling pathway.

Clinical Efficacy in ALS: The HEALEY ALS Platform
Trial (Regimen D)

Pridopidine was evaluated in the HEALEY ALS Platform Trial, a multi-center, multi-regimen
Phase 2/3 study designed to accelerate the development of promising ALS therapies.

Quantitative Data Summary

The following tables summarize the key efficacy data from the pridopidine arm (Regimen D) of
the HEALEY ALS Platform Trial.
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Table 1: Primary and Key Secondary Endpoints (Full Analysis Set)

Endpoint Pridopidine Placebo Result

Primary: Change in
ALSFRS-R Total - - Not met
Score at 24 Weeks

Secondary: Change in No significant
Muscle Strength difference
Secondary: Change in No significant
Respiratory Function difference

No significant

Secondary: Survival - - .
difference

Table 2: Post-Hoc Analysis of Subgroups at 24 Weeks
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Pridopidine Placebo
Subgroup Endpoint (Change from (Change from p-value
Baseline) Baseline)
Definite/Probable
ALS, Early Onset  ALSFRS-R Total
-7.51 -12.71 0.04
(<18mo) & Fast Score
Progressors
Definite/Probable 0.03 (32%
ALSFRS-R Total _
ALS, Early Onset - - slowing of
Score )
(<18mo) decline)
Definite/Probable  ALSFRS-R
ALS, Early Onset  Respiratory Sub- - - 0.03
(<18mo) score
Definite/Probable
ALSFRS-R
ALS, Early Onset - - 0.06
Bulbar Sub-score
(<18mo)
Definite/Probable
ALS, Early Onset  Dyspnea - - 0.04
(<18mo)
Definite/Probable
ALSAQ-40
ALS, Early Onset ) ) - - 0.018
(Quiality of Life)
(<18mo)
Definite/Probable
ALSAQ-40
ALS, Early Onset ] o - - 0.015
Eating & Drinking
(<18mo)
Table 3: Speech and Biomarker Endpoints
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Population Endpoint Pridopidine Placebo Result/p-value
Significant

Full Analysis Set Speaking Rate - - improvement
(p=0.028)
Significant

Full Analysis Set  Articulation Rate - - improvement
(p=0.013)

Recently Neurofilament

Diagnosed, Fast Light (NfL) 40% reduction - -

Progressors Levels

Experimental Protocol: Phase 3 Clinical Trial Design
for Pridopidine in ALS

The following protocol is based on the design of the HEALEY ALS Platform Trial and publicly
available information on the planned Phase 3 study for pridopidine.

1. Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the
Efficacy and Safety of Pridopidine in Participants with Amyotrophic Lateral Sclerosis (ALS).

2. Study Objectives:

e Primary: To evaluate the efficacy of pridopidine compared to placebo in slowing disease
progression as measured by the change from baseline in the ALS Functional Rating Scale-
Revised (ALSFRS-R) total score, adjusted for mortality.

e Secondary: To assess the effect of pridopidine on survival, respiratory function, bulbar
function, speech, and quality of life.

o Exploratory: To evaluate the effect of pridopidine on plasma biomarkers of
neurodegeneration.

3. Study Design:

e Design: Randomized, double-blind, placebo-controlled, parallel-group study.
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Duration: 48-week double-blind treatment period followed by a 48-week open-label
extension.

Randomization: Participants will be randomized in a 3:1 ratio to receive either pridopidine or
a matching placebo.

. Participant Population:

Inclusion Criteria:

[¢]

Age 18 years or older.

[¢]

Diagnosis of definite or probable ALS according to El Escorial criteria.

[e]

Symptom onset within 18 months.

o

Slow Vital Capacity (SVC) > 50% of predicted value.

[¢]

Evidence of rapid disease progression.

Exclusion Criteria:

o Exposure to other investigational drugs for ALS within a specified timeframe.

o Presence of other significant neurological or medical conditions that could interfere with
the study assessments.

o Inability to comply with study procedures.

. Investigational Product and Administration:

Drug: Pridopidine 45 mg capsules.

Dosage: One 45 mg capsule administered orally, twice daily.

Control: Matching placebo capsules administered orally, twice daily.

. Efficacy Assessments:
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Primary Endpoint:

o Change from baseline in the ALSFRS-R total score at 48 weeks, adjusted for mortality.
The ALSFRS-R is a validated 12-item questionnaire that assesses physical function in
patients with ALS, with a total score ranging from 0 to 48.

Secondary Endpoints:

o Survival: Time to death from any cause.

o Respiratory Function: Change from baseline in Slow Vital Capacity (SVC).
o Bulbar Function: Change from baseline in the ALSFRS-R bulbar sub-score.
o Speech: Quantitative measures of speaking rate and articulation rate.

o Quality of Life: Change from baseline in the ALS Quality of Life Questionnaire (ALSAQ-
40).

Exploratory Endpoints:
o Change from baseline in plasma levels of neurofilament light chain (NfL).
. Safety Assessments:
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAES).
Regular assessment of vital signs, physical examinations, and clinical laboratory tests.
. Statistical Analysis:
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

A mixed model for repeated measures (MMRM) will be used to analyze the change from
baseline in the ALSFRS-R total score.

Survival will be analyzed using a log-rank test and Cox proportional hazards model.

Secondary and exploratory endpoints will be analyzed using appropriate statistical methods.
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Experimental Workflow Diagram
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Caption: Workflow of a Phase 3 Pridopidine ALS clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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